molecular formula C16H21NO4 B6199005 (3R)-2-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 2694057-01-5

(3R)-2-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B6199005
CAS No.: 2694057-01-5
M. Wt: 291.3
InChI Key:
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Description

(3R)-2-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.3. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-2-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves the protection of the amine group, followed by the alkylation of the protected amine with an appropriate alkylating agent. The resulting intermediate is then subjected to a series of reactions to form the final product.", "Starting Materials": [ "5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid", "tert-butyl chloroformate", "triethylamine", "sodium hydride", "tert-butyl bromoacetate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with tert-butyl chloroformate and triethylamine in diethyl ether to form the tert-butoxycarbonyl (Boc) protected amine intermediate.", "Step 2: Alkylation of the protected amine intermediate with tert-butyl bromoacetate in the presence of sodium hydride in DMF to form the Boc-protected N-tert-butyl-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide intermediate.", "Step 3: Hydrolysis of the Boc protecting group by reacting the intermediate with hydrochloric acid in water to form the N-tert-butyl-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide intermediate.", "Step 4: Deprotonation of the carboxylic acid group by reacting the intermediate with sodium hydroxide in water to form the sodium salt of N-tert-butyl-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.", "Step 5: Acidification of the sodium salt by reacting with hydrochloric acid to form the final product, (3R)-2-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid." ] }

2694057-01-5

Molecular Formula

C16H21NO4

Molecular Weight

291.3

Purity

95

Origin of Product

United States

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